3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Description
3-Methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a heterocyclic compound featuring a triazolopyridazine core linked to a methoxy-substituted benzamide group. This structure combines a nitrogen-rich bicyclic system with a polar aromatic moiety, making it a candidate for targeting RNA-binding proteins or enzymes involved in cancer and microbial pathogenesis. The methoxy group at the benzamide position may enhance solubility and binding specificity compared to methyl or unsubstituted analogs .
Properties
IUPAC Name |
3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-26-16-7-3-5-14(11-16)19(25)21-15-6-2-4-13(10-15)17-8-9-18-22-20-12-24(18)23-17/h2-12H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEGYBZRJNPYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo moiety fused with pyridazine , which is known for imparting various pharmacological effects. The general structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 313.35 g/mol
- IUPAC Name : this compound
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 313.35 g/mol |
| Solubility | Soluble in DMSO and DMF |
| LogP | 2.5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Kinase Inhibition : The compound has shown potent inhibitory activity against multiple kinases, including:
- Bcr-Abl Kinase : Critical in the treatment of chronic myeloid leukemia (CML).
- PDGFRα and FGFR : Involved in cancer cell proliferation and survival.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : There are indications that this compound exhibits antimicrobial properties against certain bacterial strains, although further research is required to elucidate these effects.
Study 1: Kinase Inhibition Profile
A recent study evaluated the inhibitory effects of various derivatives of benzamide compounds on Bcr-Abl kinase activity. The results indicated that derivatives similar to this compound exhibited IC50 values in the low nanomolar range, demonstrating high potency against both wild-type and mutant forms of the kinase .
Study 2: Anti-inflammatory Effects
In vitro assays conducted on human monocyte-derived macrophages revealed that treatment with the compound led to a significant reduction in the secretion of TNF-α and IL-6 upon LPS stimulation. This suggests that the compound could be beneficial in managing conditions characterized by excessive inflammation .
Table 2: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide. For instance, derivatives of triazolo-pyridazine structures have demonstrated significant anti-tumor activity against various cancer cell lines. A specific derivative was shown to exhibit IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells, indicating potent cytotoxic effects and potential as a c-Met kinase inhibitor .
Targeting Kinases
The compound's structure allows it to interact with various kinases, particularly c-Met kinase, which is implicated in tumor growth and metastasis. By inhibiting this kinase, this compound may prevent the proliferation of cancer cells and reduce tumor size .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of similar triazolo-pyridazine derivatives against neurodegenerative diseases. The ability to modulate inflammatory responses and oxidative stress pathways positions these compounds as candidates for treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs and their biological activities:
Key Differences and Implications
- Substituent Effects: Methoxy vs. Benzamide vs. Acetamide: The benzamide moiety (in the target compound and derivatives) enhances π-π stacking interactions with aromatic residues in protein binding pockets, whereas acetamide (C1632) offers conformational flexibility for LIN28 binding .
- Biological Activity: Antitumor Potential: C1632’s inhibition of LIN28/let-7 interaction and PD-L1 suppression suggests that the target compound, with its analogous triazolopyridazine core, could similarly modulate RNA-binding proteins or immune checkpoints . However, methoxy substitution might shift selectivity toward other targets (e.g., kinases or epigenetic regulators) . Antimicrobial Activity: ’s benzamide derivatives exhibit moderate antimicrobial effects, implying that the target compound’s methoxy group could enhance potency against resistant strains .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to those in , involving condensation of 3-methoxybenzoyl chloride with triazolopyridazine-aniline intermediates. This contrasts with C1632’s acetamide synthesis, which uses methyl-substituted precursors .
Preparation Methods
Cyclocondensation of Pyridazine Derivatives
The triazolo-pyridazine ring is constructed using hydrazine-mediated cyclization. For example, 6-chloropyridazin-3-amine reacts with formic acid under reflux to yield thetriazolo[4,3-b]pyridazine scaffold.
Reaction Conditions
Functionalization at Position 6
The 6-position of the triazolo-pyridazine is functionalized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, 6-bromo-triazolo[4,3-b]pyridazine reacts with 3-aminophenylboronic acid to introduce the aniline moiety.
Optimized Protocol
- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%), K$$2$$CO$$3$$ (3 equiv).
- Solvent : DME/H$$_2$$O (4:1), 90°C, 12 hours.
- Yield : 72%.
Synthesis of 3-Methoxybenzoyl Chloride
Activation of 3-Methoxybenzoic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride:
$$
\text{3-Methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions
Amide Coupling Reaction
The final step involves reacting 3-methoxybenzoyl chloride with 3-(triazolo[4,3-b]pyridazin-6-yl)aniline. A Schlenk technique under inert atmosphere ensures minimal hydrolysis.
Procedure
- Dissolve 3-(triazolo[4,3-b]pyridazin-6-yl)aniline (1 equiv) in dry THF.
- Add 3-methoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stir at room temperature for 8 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 68–76% (analogous benzamides).
Alternative Synthetic Routes
One-Pot Triazolo-Pyridazine Formation
A three-component reaction using 5-amino-1H-1,2,4-triazole, glyoxal, and malononitrile generates the triazolo-pyridazine core in situ.
Advantages
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates cyclization steps, improving yields by 15% compared to conventional heating.
Characterization and Analytical Data
Spectral Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H$$_2$$O gradient) shows >98% purity for the final compound.
Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Conventional | Amide coupling | 68 | 98 | 12 |
| Microwave-assisted | Cyclization | 83 | 97 | 4 |
| One-pot | Triazole formation | 70 | 96 | 6 |
Challenges and Optimization
Regioselectivity in Cyclization
The position of triazole fusion (e.g., [4,3-b] vs. [3,4-d]) is controlled by reaction temperature and substituent effects. Lower temperatures (0–5°C) favor the desired [4,3-b] isomer.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may lead to side reactions. THF/water mixtures offer a balance between reactivity and selectivity.
Q & A
Q. What are the optimal synthetic routes for 3-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide?
The synthesis typically involves multi-step protocols:
- Triazolopyridazine Core Formation : Cyclization of hydrazinylpyridazine precursors with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate (e.g., 6-chloro-triazolopyridazine intermediates) .
- Benzamide Coupling : Ullmann or Buchwald-Hartwig coupling to attach the methoxybenzamide moiety to the triazolopyridazine core .
- Purification : High-performance liquid chromatography (HPLC) is critical for isolating high-purity products, with yields optimized under anhydrous conditions (DMF/dioxane, 80–100°C) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole-pyridazine fusion and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- X-ray Crystallography : For resolving ambiguity in stereochemistry of fused heterocycles .
Q. What are the primary biological activities associated with this compound?
- Anti-Cancer Potential : The triazolopyridazine core inhibits kinases (e.g., PDE4 isoforms) and disrupts oncogenic pathways (e.g., Lin28/let-7 interaction, inducing cancer stem cell differentiation) .
- Anti-Inflammatory Effects : Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation .
Advanced Research Questions
Q. How does structural modification of the triazolopyridazine core impact target selectivity?
- Substituent Effects : Fluorination at the benzamide ring (e.g., 2,6-difluoro analogs) enhances kinase inhibition but abolishes thrombin binding, highlighting sensitivity to electronic effects .
- Methoxy Positioning : The 3-methoxy group on the benzamide improves solubility and modulates π-π stacking with hydrophobic enzyme pockets (e.g., PDE4A) .
Q. How to resolve contradictions in reported bioactivity data across similar analogs?
- Orthogonal Assays : Pair enzymatic inhibition studies (e.g., PDE4 IC₅₀) with cell-based assays (e.g., tumorsphere reduction) to distinguish direct target effects from off-target interactions .
- Metabolic Stability Testing : Assess cytochrome P450 interactions to rule out false negatives/positives due to rapid degradation .
Q. What strategies mitigate off-target effects in multi-kinase inhibition?
- Isoform-Specific Design : Introduce bulky substituents (e.g., tetrahydrofuran-3-yloxy) to exploit PDE4A/B vs. PDE4C/D binding pocket differences .
- Proteomic Profiling : Use kinome-wide selectivity screens (≥50 kinases) to identify and eliminate promiscuous binding .
Q. How can computational methods guide the optimization of this compound?
- Molecular Docking : Prioritize derivatives with predicted high affinity for 14-α-demethylase (antifungal target) or PDE4 (anti-inflammatory) .
- QSAR Modeling : Correlate logP values (1.8–2.5) with membrane permeability to balance bioavailability and potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
